Ethyl 7-[2-(ethenyloxy)ethoxy]heptanoate
Description
Ethyl 7-[2-(ethenyloxy)ethoxy]heptanoate is a synthetic ester characterized by a heptanoate backbone substituted with a 2-(ethenyloxy)ethoxy group. This compound has a molecular formula of C₁₈H₂₄N₂O₅, a molecular weight of 348.39 g/mol, and features a quinazolinone moiety linked via an oxygen bridge to the heptanoate chain . Such derivatives are often explored in medicinal chemistry and polymer stabilization due to their functionalized ester groups and aromatic substituents .
Properties
CAS No. |
596135-83-0 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
ethyl 7-(2-ethenoxyethoxy)heptanoate |
InChI |
InChI=1S/C13H24O4/c1-3-15-11-12-16-10-8-6-5-7-9-13(14)17-4-2/h3H,1,4-12H2,2H3 |
InChI Key |
XAGBQRDNUPBSQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCOCCOC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Substituent Impact: The presence of aromatic or heterocyclic groups (e.g., quinazolinone in ) enhances UV stability and biological activity, whereas linear esters (e.g., Methyl heptanoate ) prioritize volatility and simplicity.
- Thermal Stability : Ethyl 7-substituted derivatives with bulky groups (e.g., pyrrolidinyl ) exhibit higher predicted boiling points, suggesting suitability for high-temperature applications.
- Hydrophilicity vs. Lipophilicity: Hydroxyl-containing derivatives (e.g., 2-(2-hydroxyethoxy)ethyl acetate ) are more water-soluble, contrasting with the lipophilic nature of Ethyl 7-oxononanoate .
Research and Industrial Relevance
- Polymer Stabilization: Ethyl 7-substituted heptanoates with phenolic or aromatic moieties (e.g., 7-(3-methyl-5-t-butyl-4-hydroxyphenyl)heptanoate derivatives ) are effective UV stabilizers in synthetic polymers.
- Pharmacological Potential: Quinazolinone-linked heptanoates (e.g., ) are under investigation for kinase inhibition or anticancer activity due to their heterocyclic scaffolds.
Q & A
Q. What are the standard synthetic routes for Ethyl 7-[2-(ethenyloxy)ethoxy]heptanoate, and how do reaction conditions influence yield?
Methodological Answer:
- Stepwise Synthesis: The compound is typically synthesized via nucleophilic substitution or esterification. For example, analogous protocols involve reacting tert-butyl carbamate derivatives with ethoxylated intermediates under controlled anhydrous conditions (e.g., nitrogen atmosphere, 60–80°C) to minimize side reactions .
- Critical Parameters:
- Catalyst Selection: Use of Lewis acids (e.g., BF₃·Et₂O) or phase-transfer catalysts to enhance ether bond formation efficiency.
- Solvent Compatibility: Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reactivity .
- Yield Optimization: Monitor reaction progress via TLC or HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) to terminate reactions at peak conversion .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis:
- Mass Spectrometry: LCMS (m/z 1011 [M+H]+ in analogous structures) confirms molecular weight, while HRMS validates isotopic patterns .
- HPLC Purity Assessment: Use C18 columns with acetonitrile/water gradients; compare retention times to reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data between HPLC and NMR for this compound?
Methodological Answer:
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in novel polymer matrices?
Methodological Answer:
- DFT Calculations: Model the electron density of the ethenyloxy group to predict radical polymerization initiation sites. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
- MD Simulations: Simulate diffusion coefficients in polymer blends (e.g., PEG-based matrices) using GROMACS, focusing on ethoxy chain flexibility .
- Validation: Cross-reference computational results with experimental DSC/TGA data to confirm glass transition (Tg) and decomposition temperatures .
Q. How should researchers design stability studies to assess hydrolytic degradation under varying pH conditions?
Methodological Answer:
- Experimental Design:
- Degradation Pathways:
- Acid-Catalyzed Hydrolysis: Protonation of ester oxygen accelerates cleavage.
- Base-Mediated Saponification: Measure hydroxide ion concentration dependence .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Controlled Replication:
- Solvent Polarity Index: Test solubility in ethyl acetate (polar aprotic, ε=6.0), toluene (nonpolar, ε=2.4), and ethanol (protic, ε=24.3). Document saturation concentrations gravimetrically .
- Temperature Dependence: Solubility in THF increases by ~15% per 10°C rise (0–40°C) due to entropy-driven dissolution .
- Contradiction Sources:
Safety and Handling Protocols
Q. What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation:
- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., ethenyloxy precursors).
- PPE: Nitrile gloves, lab coats, and safety goggles are mandatory; avoid latex due to solvent incompatibility .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water jets to prevent aerosolization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
